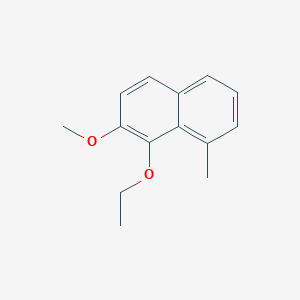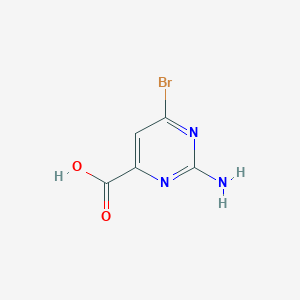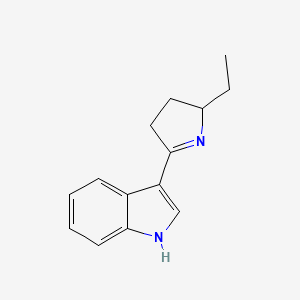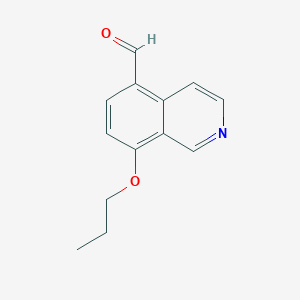![molecular formula C12H11NO3 B11888001 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid is a heterocyclic compound that features an indole fused with an oxazine ring. This unique structure imparts the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid typically involves the cyclization of indole derivatives with suitable reagents. One efficient method involves the addition-cyclization cascade of (1H-indol-2-yl)methanols with vinyl sulfonium salts, which affords oxazino[4,3-a]indole derivatives in high yields . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinoindole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .
Major Products
The major products formed from these reactions include various substituted oxazinoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives of this compound have been investigated for their potential antidepressant activity.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its potential antidepressant activity is thought to be mediated through interactions with neurotransmitter receptors in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds share a similar core structure but differ in the position and nature of substituents.
Indole Derivatives: Compounds like 1H-indole-3-carboxylate and its derivatives also share structural similarities and exhibit various biological activities.
Uniqueness
What sets 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid apart is its fused oxazine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)10-8-4-1-2-5-9(8)13-6-3-7-16-11(10)13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPFZFQCVMSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)








